molecular formula C17H17N7O B12150133 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12150133
M. Wt: 335.4 g/mol
InChI Key: GFBYTEKKOXOTEN-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves a condensation reaction. One common method involves the reaction of 3-amino-1H-indazole with various carbonyl compounds. The addition of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 can enhance the transformation of these products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and other advanced techniques can improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide exhibit promising anticancer activity. For instance:

  • Mechanism of Action : Research has shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This mechanism is crucial for the development of effective anticancer agents.
  • Case Study : A study focusing on a related compound demonstrated significant cytotoxic effects against breast cancer cells. The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mycobacterium tuberculosis : It has shown effectiveness against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The resazurin microplate assay method was utilized to evaluate its efficacy .
  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .

Data Table: Summary of Biological Activities

Compound Biological Activity Mechanism of Action Reference
This compoundAnticancerInduction of apoptosis via caspase activation
This compoundAntimicrobial (against M. tuberculosis)Inhibition of cell wall synthesis

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the pyrimidine and triazole rings followed by amide bond formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide apart from similar compounds is its unique combination of the pyrimido[1,2-b]indazole and triazole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring fused to an indazole moiety and a triazole side chain. The molecular formula is C15H15N5OC_{15}H_{15}N_5O with a molecular weight of 269.3 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related indazole-pyrimidine derivatives. For instance, derivatives synthesized in a study demonstrated significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (μM)
4fMCF-71.629
4iMCF-71.841
4gCaco24.680
4aA5492.958

These compounds exhibited IC50 values lower than that of the standard drug (8.029 μM), indicating their potential as effective anticancer agents . Mechanistic studies revealed that these compounds could activate caspase-3/7 pathways, inducing apoptosis in treated cells .

Antimicrobial Activity

The compound's structural features suggest it may also possess antimicrobial properties. Indazole derivatives are recognized for their broad-spectrum activity against various pathogens. For example, some studies have reported that indazole derivatives exhibit significant activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming standard treatments like metronidazole .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The activation of caspases indicates a pathway leading to programmed cell death, which is crucial in cancer therapy.
  • Protein Interaction : Molecular dynamics simulations have suggested stable binding interactions between the compound and its biological targets, enhancing its efficacy .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies

A notable study synthesized several derivatives of indazole-pyrimidine and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that compounds with specific substitutions on the indazole scaffold exhibited enhanced activity compared to their analogs without such modifications .

In another study focusing on antimicrobial properties, several indazole derivatives were tested against E. coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Properties

Molecular Formula

C17H17N7O

Molecular Weight

335.4 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C17H17N7O/c1-10-12(7-8-15(25)21-17-18-9-19-22-17)11(2)24-16(20-10)13-5-3-4-6-14(13)23-24/h3-6,9H,7-8H2,1-2H3,(H2,18,19,21,22,25)

InChI Key

GFBYTEKKOXOTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NC=NN4

Origin of Product

United States

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